molecular formula C14H18N2O B8532622 2-(4-methoxycyclohexyl)-1H-benzimidazole

2-(4-methoxycyclohexyl)-1H-benzimidazole

Cat. No. B8532622
M. Wt: 230.31 g/mol
InChI Key: XIOAFZUDYYBLFH-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

A solution of 2-(4-methoxy-cyclohexyl)-1H-benzoimidazole (500 mg, 2.17 mmol) in HI (35%) (5 mL) was heated to 90° C. for 1 h. The reaction mixture was diluted with water (20 mL) and extracted with EtOAc (2×10 mL); the organic layers was combined and washed with brine (2×10 mL), dried over Na2SO4, and concentrated to give the desired product (400 mg, 1.85 mmol, 85% yield) as brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:8][CH2:7][CH:6]([C:9]2[NH:13][C:12]3[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=3[N:10]=2)[CH2:5][CH2:4]1>I.O>[NH:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=[C:9]1[CH:6]1[CH2:7][CH2:8][CH:3]([OH:2])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1CCC(CC1)C1=NC2=C(N1)C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
washed with brine (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)C2CCC(CC2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.85 mmol
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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